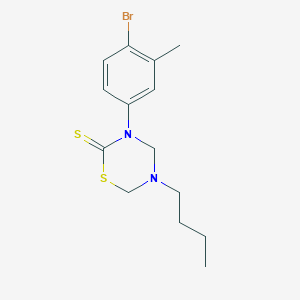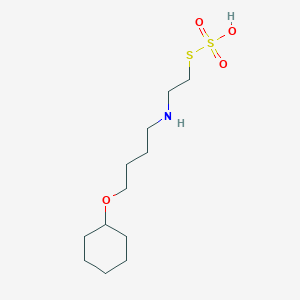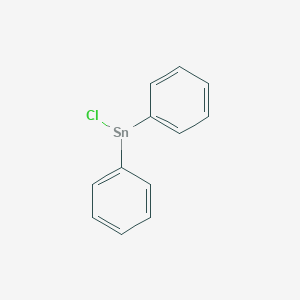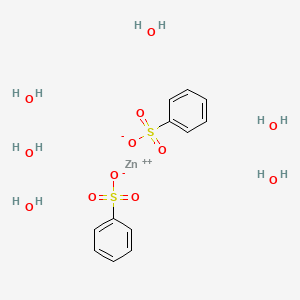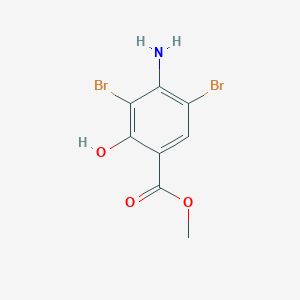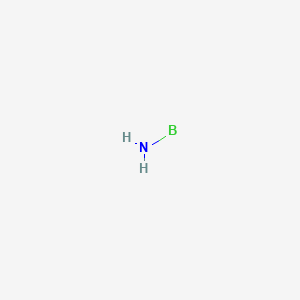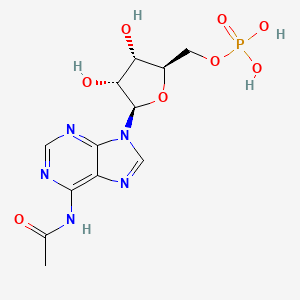
N-Acetyladenosine 5'-(dihydrogen phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2R,3S,4R,5R)-5-(6-Acetamido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is a complex organic compound that plays a significant role in various biochemical processes. This compound is a nucleotide derivative, which is a fundamental building block of nucleic acids like DNA and RNA. Its structure includes a purine base (adenine), a sugar moiety (ribose), and a phosphate group, making it an essential component in cellular metabolism and genetic information transfer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(6-Acetamido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps:
Formation of the Purine Base: The synthesis begins with the formation of the purine base, adenine, through a series of reactions involving formamide and other reagents.
Attachment of the Sugar Moiety: The ribose sugar is then attached to the adenine base. This step often involves the use of protecting groups to ensure the correct attachment of the sugar to the nitrogenous base.
Phosphorylation: The final step involves the phosphorylation of the ribose sugar to form the dihydrogen phosphate group. This is typically achieved using phosphorylating agents like phosphoric acid or phosphorus oxychloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Adenine: Large-scale synthesis of adenine is achieved through optimized reaction conditions to ensure high yield and purity.
Enzymatic or Chemical Attachment of Ribose: The attachment of ribose to adenine can be carried out enzymatically or chemically, depending on the desired efficiency and cost-effectiveness.
Phosphorylation: Industrial phosphorylation often uses high-throughput reactors and continuous flow systems to ensure consistent production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ribose moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the purine base, altering its electronic structure and reactivity.
Substitution: Nucleophilic substitution reactions can take place at the phosphate group, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the ribose moiety.
Reduction: Reduced forms of the purine base.
Substitution: Various phosphate esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((2R,3S,4R,5R)-5-(6-Acetamido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is used as a precursor in the synthesis of more complex nucleotides and nucleic acids. It serves as a model compound for studying nucleotide interactions and reactions.
Biology
In biological research, this compound is crucial for studying cellular metabolism, DNA replication, and RNA transcription. It is often used in experiments to understand the mechanisms of genetic information transfer and enzyme interactions.
Medicine
Medically, this compound is significant in the development of antiviral and anticancer drugs. Its derivatives are used in therapeutic applications to inhibit viral replication and cancer cell proliferation.
Industry
Industrially, the compound is used in the production of nucleic acid-based products, including diagnostic kits and biotechnological tools.
Mécanisme D'action
The mechanism of action of ((2R,3S,4R,5R)-5-(6-Acetamido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its incorporation into nucleic acids. It acts as a substrate for various enzymes involved in DNA and RNA synthesis. The compound interacts with polymerases and other enzymes, facilitating the formation of phosphodiester bonds and the elongation of nucleic acid chains.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine Triphosphate (ATP): A high-energy molecule used in cellular metabolism.
Adenosine Monophosphate (AMP): A nucleotide involved in energy transfer and signal transduction.
Guanosine Monophosphate (GMP): Another nucleotide with similar structural features but different biological roles.
Uniqueness
((2R,3S,4R,5R)-5-(6-Acetamido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is unique due to its specific structure and the presence of the acetamido group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific biochemical pathways and therapeutic applications.
Propriétés
Numéro CAS |
14114-64-8 |
|---|---|
Formule moléculaire |
C12H16N5O8P |
Poids moléculaire |
389.26 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-acetamidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H16N5O8P/c1-5(18)16-10-7-11(14-3-13-10)17(4-15-7)12-9(20)8(19)6(25-12)2-24-26(21,22)23/h3-4,6,8-9,12,19-20H,2H2,1H3,(H2,21,22,23)(H,13,14,16,18)/t6-,8-,9-,12-/m1/s1 |
Clé InChI |
HEIJLJLFABINGL-WOUKDFQISA-N |
SMILES isomérique |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
SMILES canonique |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
